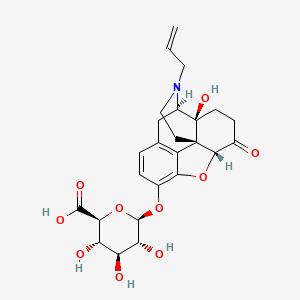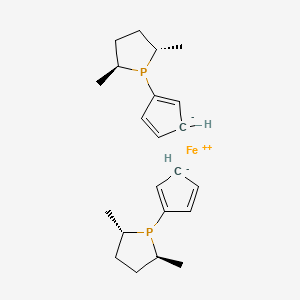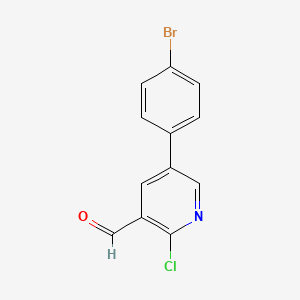
Naloxone-3-glucuronide
Vue d'ensemble
Description
Naloxone-3-glucuronide is a metabolite of naloxone, an opioid antagonist used to counteract the effects of opioid overdose. This compound plays a significant role in the pharmacokinetics and pharmacodynamics of naloxone, contributing to its therapeutic effects.
Applications De Recherche Scientifique
Naloxone-3-glucuronide is extensively studied in various fields, including chemistry, biology, medicine, and industry. Its applications include:
Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.
Biology: Investigated for its role in drug metabolism and its effects on biological systems.
Medicine: Studied for its potential therapeutic uses and its impact on naloxone's pharmacokinetics and pharmacodynamics.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mécanisme D'action
Target of Action
Naloxone-3-glucuronide, like its parent compound Naloxone, primarily targets the μ-opioid receptors (MOR) in the body . These receptors play a crucial role in the analgesic effects of opioids and are also involved in the adverse effects of opioids, such as respiratory depression and constipation .
Mode of Action
This compound acts by competitively displacing opioid agonists at the μ-opioid receptor . This displacement is dependent on the pharmacological characteristics of the opioid agonist, such as its dissociation rate from the MOR receptor . By acting as an inverse agonist, this compound causes the rapid removal of any other drugs bound to these receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the opioid signaling pathway. By displacing opioid agonists from the μ-opioid receptor, this compound blocks the downstream effects of opioid signaling . This includes the inhibition of adenylate cyclase, decreased cAMP production, and reduced neuronal excitability . Additionally, this compound may also influence the Toll-Like Receptor 4 (TLR4) pathway, which is involved in the innate immune response .
Pharmacokinetics
This compound, similar to Naloxone, is rapidly eliminated due to high clearance . The half-life of Naloxone is between 60 to 120 minutes . The major routes for administration are intravenous, intramuscular, and intranasal . The nasal bioavailability is about 50%, and the time to maximum concentration (Tmax) is 15 to 30 minutes . The duration of action of 1 mg intravenous is 2 hours, possibly longer by intramuscular and intranasal administration .
Result of Action
The primary result of this compound’s action is the reversal of opioid-induced effects. By displacing opioid agonists from the μ-opioid receptor, this compound can rapidly restore normal breathing in a person if their breathing has slowed or stopped because of an opioid overdose . It is also able to reverse the morphine-induced delay of colonic transit time in humans .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other opioid agonists in the body can affect the displacement activity of this compound at the μ-opioid receptor . Additionally, the route of administration can also impact the onset and duration of its action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naloxone-3-glucuronide is synthesized through the glucuronidation of naloxone. This process involves the conjugation of naloxone with glucuronic acid, typically catalyzed by enzymes such as UDP-glucuronosyltransferase (UGT) in the liver.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through large-scale enzymatic reactions or chemical processes that mimic the body's natural glucuronidation pathways. The production involves the use of purified enzymes or chemical reagents to ensure the efficient conversion of naloxone to its glucuronide form.
Analyse Des Réactions Chimiques
Types of Reactions: Naloxone-3-glucuronide primarily undergoes glucuronidation reactions. This reaction involves the transfer of glucuronic acid to naloxone, forming the glucuronide conjugate.
Common Reagents and Conditions:
Reagents: UDP-glucuronic acid, UDP-glucuronosyltransferase (UGT) enzymes.
Conditions: Optimal pH and temperature conditions to facilitate the enzymatic reaction.
Major Products Formed: The primary product of this reaction is this compound, which is more water-soluble and less active than naloxone itself.
Comparaison Avec Des Composés Similaires
Naloxone-3-glucuronide is similar to other glucuronide conjugates of opioid antagonists, such as norbuprenorphine-3-glucuronide. it is unique in its specific interaction with the μ-opioid receptor and its role in naloxone metabolism. Other similar compounds include:
Naltrexone-3-glucuronide
Methadone-3-glucuronide
Oxymorphone-3-glucuronide
These compounds share the common feature of being glucuronide conjugates, but they differ in their pharmacological properties and clinical applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO10/c1-2-8-26-9-7-24-15-11-3-4-13(34-23-18(30)16(28)17(29)20(36-23)22(31)32)19(15)35-21(24)12(27)5-6-25(24,33)14(26)10-11/h2-4,14,16-18,20-21,23,28-30,33H,1,5-10H2,(H,31,32)/t14-,16+,17+,18-,20+,21+,23-,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRNCSJRHACUJL-JXOQMJNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22135-79-1 | |
| Record name | Naloxone-3-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022135791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NALOXONE-3-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86O922U8J0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512816.png)

![Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate](/img/structure/B1512820.png)




![(8R,9S,13S,14S)-3-Hydroxy-2-(113C)methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1512826.png)



![2,2-Dimethylpropanoic acid;methylbenzene;rhodium;tris[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B1512835.png)


